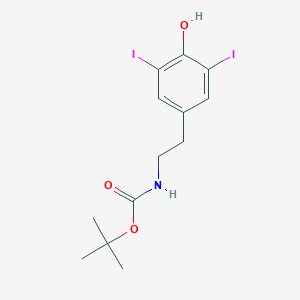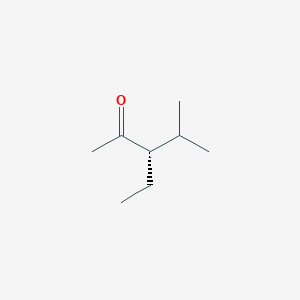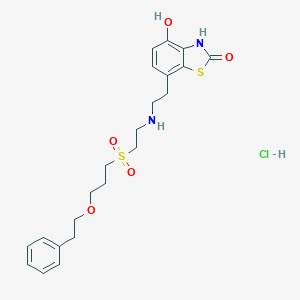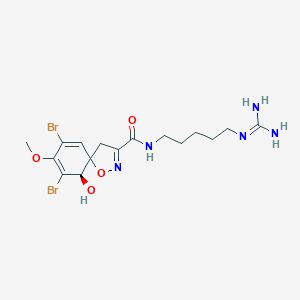
Aplysinamisine-II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplysinamisine-II is a natural product that is isolated from the marine sponge Aplysina aerophoba. This compound has been found to have various biological activities and has been a subject of interest for researchers in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of Aplysinamisine-II is not fully understood. However, several studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in cell proliferation or viral replication. For instance, a study showed that Aplysinamisine-II inhibits the activity of DNA topoisomerase II, an enzyme that is essential for cell division.
Efectos Bioquímicos Y Fisiológicos
Aplysinamisine-II has been found to have various biochemical and physiological effects. For instance, a study showed that Aplysinamisine-II induces apoptosis (programmed cell death) in cancer cells. Another study showed that Aplysinamisine-II inhibits the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Aplysinamisine-II is that it is a natural product, which means that it has a complex structure and may have unique biological activities that are not found in synthetic compounds. However, the limited availability of Aplysinamisine-II and its complex structure make it challenging to study. Moreover, the synthesis of Aplysinamisine-II is challenging and requires significant expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on Aplysinamisine-II. One possible direction is to investigate the potential of Aplysinamisine-II as a lead compound for drug development. Another direction is to study the mechanism of action of Aplysinamisine-II in more detail to identify its molecular targets. Moreover, future studies may investigate the potential of Aplysinamisine-II as a therapeutic agent for various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, Aplysinamisine-II is a natural product that has various biological activities and has been a subject of interest for researchers in the field of medicinal chemistry. The synthesis of Aplysinamisine-II is challenging, but several synthetic routes have been proposed. Aplysinamisine-II has been found to have antitumor, antiviral, and antibacterial activities, and several studies have investigated its potential as a lead compound for drug development. Future research may investigate the mechanism of action of Aplysinamisine-II in more detail and its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Aplysinamisine-II has been found to have various biological activities, including antitumor, antiviral, and antibacterial activities. Several studies have investigated the potential of Aplysinamisine-II as a lead compound for drug development. For instance, a research group led by Professor Inoue reported that Aplysinamisine-II has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that Aplysinamisine-II has antiviral activity against the influenza virus.
Propiedades
Número CAS |
150417-68-8 |
|---|---|
Nombre del producto |
Aplysinamisine-II |
Fórmula molecular |
C16H23Br2N5O4 |
Peso molecular |
509.2 g/mol |
Nombre IUPAC |
(6R)-7,9-dibromo-N-[5-(diaminomethylideneamino)pentyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C16H23Br2N5O4/c1-26-12-9(17)7-16(13(24)11(12)18)8-10(23-27-16)14(25)21-5-3-2-4-6-22-15(19)20/h7,13,24H,2-6,8H2,1H3,(H,21,25)(H4,19,20,22)/t13-,16?/m0/s1 |
Clave InChI |
GCYSDIFCRYTRFB-KNVGNIICSA-N |
SMILES isomérico |
COC1=C([C@@H](C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
SMILES canónico |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
Sinónimos |
aplysinamisine II aplysinamisine-II |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



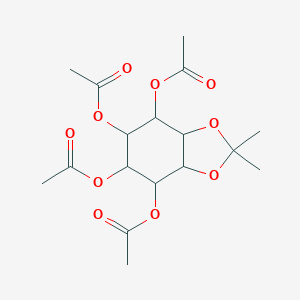
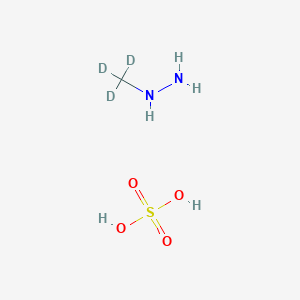
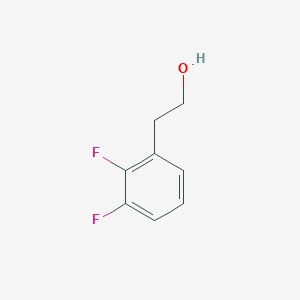
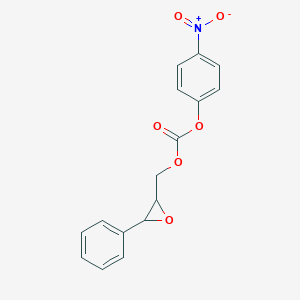
![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)
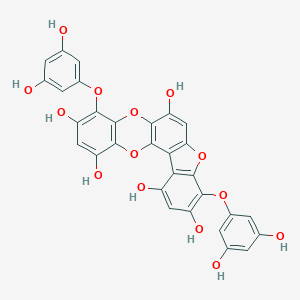
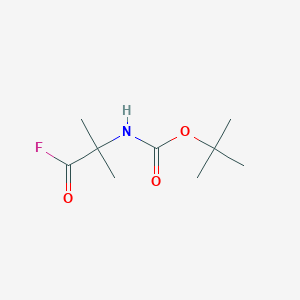
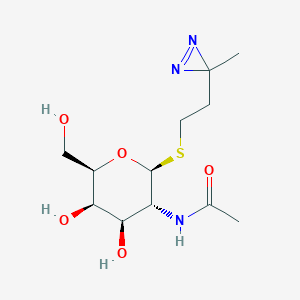
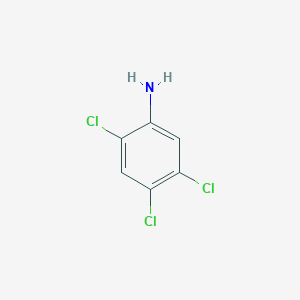
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
